Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride
Description
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (CAS: 920458-76-0 or 921145-11-1, depending on isomerism) is a thiazole-containing amine derivative. Its molecular formula is C₆H₁₀N₂S·2HCl, with a molar mass of 142.22 g/mol (base) and 215.13 g/mol (dihydrochloride form). The compound features a 5-methyl-substituted thiazole ring linked to an ethylamine group, protonated as a dihydrochloride salt. Key properties include:
- Density: 1.138 g/cm³ (predicted)
- Boiling Point: 231.8°C (predicted)
- pKa: 8.80 (predicted)
- Hazard Class: Irritant
It is primarily used in pharmaceutical research for drug development and as a biochemical reagent due to its solubility in water and structural versatility.
Properties
Molecular Formula |
C7H14Cl2N2S |
|---|---|
Molecular Weight |
229.17 g/mol |
IUPAC Name |
N-methyl-2-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-6-5-9-7(10-6)3-4-8-2;;/h5,8H,3-4H2,1-2H3;2*1H |
InChI Key |
LXZZHJYDCJSRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)CCNC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural Analogues and Substituent Effects
Thiazole derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:
Table 1: Structural and Physical Comparison
Key Observations:
Chlorine substitution (as in 5-Chloro-1,3-thiazol-2-amine HCl) increases electrophilicity, making it suitable for covalent binding in antiviral agents.
Role of Protonation :
The dihydrochloride form of the target compound improves aqueous solubility compared to neutral thiazoles like ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate, which requires organic solvents for handling.
Functional and Application Differences
Table 2: Functional Comparison
Key Insights:
- The target compound’s simplicity (lacking complex carboxamide or trifluoromethyl groups) limits its direct therapeutic use but enhances its utility as a synthetic intermediate.
- Thiazolides with hydrogen-bond donors (e.g., hydroxybenzamide in N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide) show superior antiviral activity due to protease active-site interactions.
Biological Activity
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₁₂Cl₂N₂S
- Molecular Weight : 215.15 g/mol
- CAS Number : 2751620-17-2
- MDL Number : MFCD18071415
- Physical State : Solid
The biological activity of thiazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. Research indicates that thiazoles can exhibit:
- Antitumor Activity : Thiazole compounds have been shown to induce apoptosis in cancer cells. For instance, studies have demonstrated that certain thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including human glioblastoma and melanoma cells .
- Enzyme Inhibition : Some thiazole derivatives act as inhibitors of lysyl oxidase (LOX), an enzyme implicated in tumor growth and metastasis. Compounds similar to this compound have shown efficacy in delaying tumor progression by inhibiting LOX activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of thiazole-based compounds:
| Compound Name | IC50 (µg/mL) | Target | Effect |
|---|---|---|---|
| This compound | TBD | Various cancer cell lines | Induces apoptosis |
| 2-Aminomethylene-5-sulfonylthiazole | 6.0 | LOX | Inhibits tumor growth |
| Thiazole derivative X | 10.0 | Bcl-2 protein | Promotes apoptosis |
Case Studies
- Antitumor Efficacy : A study investigating the cytotoxic effects of various thiazole derivatives found that this compound exhibited significant activity against human cancer cell lines with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
- Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted the dual inhibition capabilities of certain thiazoles on LOX and LOXL2, suggesting that this compound may also function as a promising candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, and how can side reactions be minimized?
- Methodology : The compound can be synthesized via multi-step reactions starting from 5-methyl-1,3-thiazole derivatives. Key steps include alkylation of the thiazole ring with ethylamine precursors, followed by hydrochlorination. Optimizing reaction conditions (e.g., using DMF as a solvent, controlled temperatures of 60–80°C, and catalysts like Pd/C) improves yield . Side reactions, such as over-alkylation, are minimized by stoichiometric control of reagents and inert atmosphere conditions .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole ring substitution pattern and ethylamine chain connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (>95% purity threshold) and elemental analysis (C, H, N, S, Cl) . X-ray crystallography, if single crystals are obtained, provides definitive structural confirmation .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Initial screening should include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorometric substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodology : Discrepancies often arise from differences in assay conditions (e.g., pH, serum concentration). Standardize protocols using guidelines like CLSI for antimicrobial tests . Validate results with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays) . Meta-analysis of published data, accounting for variables like cell line specificity, is critical .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of thiazole derivatives like this compound?
- Methodology :
- Systematic substitution : Synthesize analogs with variations in the thiazole methyl group (e.g., 4-methyl vs. 5-methyl) or ethylamine chain length .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial topoisomerases or cancer-related kinases .
- Pharmacophore mapping : Identify critical moieties (e.g., thiazole ring, protonated amine) using QSAR models .
Q. How can the compound’s mechanism of action be investigated in complex biological systems?
- Methodology :
- Transcriptomics/proteomics : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated vs. untreated cells .
- Metabolic profiling : NMR-based metabolomics to track changes in pathways like glycolysis or oxidative phosphorylation .
- In vivo models : Zebrafish or murine models for pharmacokinetics (e.g., bioavailability, half-life) and efficacy .
Methodological Considerations
Q. What are the best practices for scaling up synthesis without compromising yield or purity?
- Methodology :
- Flow chemistry : Continuous flow reactors reduce side reactions and improve heat management during alkylation .
- Purification : Flash chromatography (C18 columns) or recrystallization (ethanol/water mixtures) ensures high purity at multi-gram scales .
Q. How should researchers address solubility challenges in biological assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
